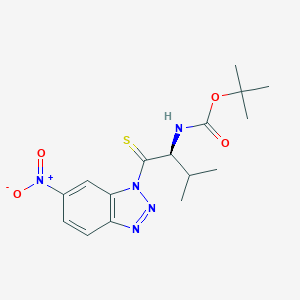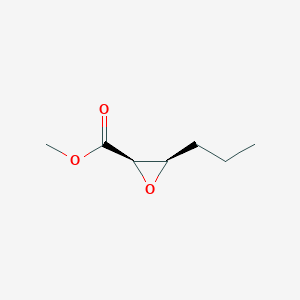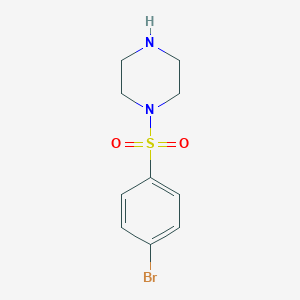
1-((4-Bromophenyl)sulfonyl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine and its derivatives often involves nucleophilic substitution reactions, where different sulfonyl chlorides react with piperazine or its substituted forms. A study by Borrmann et al. (2009) describes the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, highlighting the synthetic routes and characterization of similar sulfonyl piperazine derivatives (Borrmann et al., 2009). Furthermore, the synthesis of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives by Wu Qi (2014) showcases the flexibility in attaching various functional groups to the piperazine nucleus, thus modifying its chemical and biological properties (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of 1-((4-Bromophenyl)sulfonyl)piperazine derivatives has been elucidated through X-ray crystallography and spectroscopic techniques. For instance, the crystal structure of 1-benzhydryl-4-phenylmethane sulfonyl piperazine was determined, revealing its orthorhombic crystal class and providing insight into the conformational aspects of the piperazine ring and the sulfonyl group (Kumar et al., 2007).
Chemical Reactions and Properties
1-((4-Bromophenyl)sulfonyl)piperazine can undergo various chemical reactions, including coupling reactions, to form more complex molecules. The reactivity of the sulfonyl and piperazine groups allows for the introduction of various substituents, leading to a wide array of chemical entities with potential biological activities. The synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, as reported by Abbasi et al. (2020), demonstrates the compound's versatility in forming different chemically and biologically relevant derivatives (Abbasi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Adenosine A2B Receptor Antagonists : A new series of compounds including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, related to 1-((4-Bromophenyl)sulfonyl)piperazine, were designed and synthesized. These compounds were found to be potent antagonists of the A2B adenosine receptors, with subnanomolar affinity and high selectivity, making them potentially useful for developing new therapeutic agents (Borrmann et al., 2009).
Inhibition of Breast Cancer Cell Proliferation : A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells. Some of these compounds showed significant inhibitory activity, indicating potential applications in cancer treatment (Kumar et al., 2007).
Anticancer Evaluation of 1,3-Thiazoles : Polyfunctional substituted 1,3-thiazoles, with a piperazine substituent, demonstrated notable anticancer activity across various cancer cell lines, including those of lung, breast, and prostate cancer. These findings highlight the potential of such compounds in cancer research (Turov, 2020).
Antibacterial Activities : Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and found to exhibit antibacterial activities against various pathogens. This suggests potential applications in developing new antibacterial agents (Qi, 2014).
Crystal Structure Studies : Crystal structure and computational studies of novel piperazine derivatives have been conducted, providing insights into their molecular configurations and potential reactive sites. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Kumara et al., 2017).
Enzyme Inhibitory Activity : Various piperazine derivatives have been synthesized and evaluated for their enzyme inhibitory activity. Some compounds showed notable effects against enzymes such as acetyl- and butyrylcholinesterase, highlighting their potential in therapeutic applications (Hussain et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABXBYOURNKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351899 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)piperazine | |
CAS RN |
179334-20-4 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

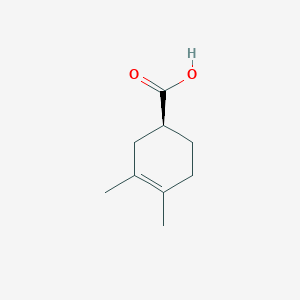
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)

![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
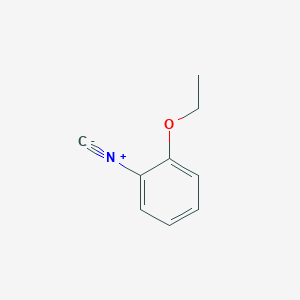

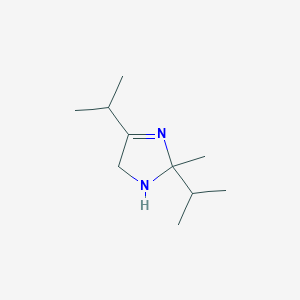


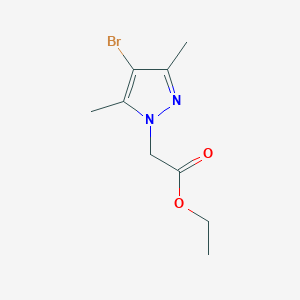
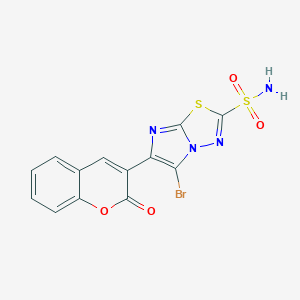
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)
